molecular formula C22H32N8O5 B021043 Antho-rfamide CAS No. 107535-01-3

Antho-rfamide

Cat. No.: B021043
CAS No.: 107535-01-3
M. Wt: 488.5 g/mol
InChI Key: CMWHGNOBFVLNTC-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antho-RFamide (pQGRFamide, pyroGlu-Gly-Arg-Phe-amide) is a neuropeptide first isolated from cnidarians, including sea anemones (Anthopleura elegantissima) and the sea pansy Renilla köllikeri. It belongs to the RFamide peptide family, characterized by the C-terminal Arg-Phe-amide motif. This compound is encoded by a precursor protein containing multiple tandem copies of the peptide. For example, A. elegantissima has a precursor with 19–21 copies , while species like Acropora digitifera and Porites damicornis exhibit 12–18 copies . The precursor includes atypical processing sites with acidic residues (Asp/Glu) instead of basic residues, requiring unique enzymes for cleavage .

This compound functions as a neurotransmitter or neuromodulator, inducing sustained muscle contractions in cnidarians. It acts via specific receptors, likely involving Ca²⁺ and Na⁺ channels, and exhibits seasonal variation in potency (threshold: 5 nM in summer vs. 1 µM in autumn/winter) .

Preparation Methods

Extraction and Initial Purification from Anthopleura Elegantissima

Tissue Preparation and Acid Extraction

Fresh specimens of A. elegantissima were flash-frozen in liquid nitrogen and transported under cryogenic conditions to preserve peptide integrity . The frozen tissue was homogenized in 0.5 M acetic acid (3 mL/g wet weight) using an Ultra-Turrax homogenizer, followed by centrifugation at 5,000 × g for 15 minutes to remove insoluble debris . The supernatant was neutralized to pH 7.0 with ammonium hydroxide to stabilize the peptides for subsequent purification. Re-extraction of the pellet with 0.2 M acetic acid ensured maximal yield .

Solid-Phase Concentration via Sep-Pak C18 Cartridges

The combined supernatants were loaded onto methanol-conditioned Sep-Pak C18 cartridges to adsorb hydrophobic peptides. After washing with distilled water to remove salts and polar contaminants, bound peptides were eluted with 60% methanol . Methanol was evaporated via rotary evaporation, leaving an aqueous solution enriched with this compound and other neuropeptides. This step achieved a 10-fold concentration of the crude extract .

Cation-Exchange Chromatography on CM-Sephadex C-25

Column Parameters and Gradient Elution

The concentrated extract was subjected to cation-exchange chromatography using CM-Sephadex C-25 equilibrated with 0.1 M ammonium acetate (pH 5.3) . A linear gradient of 0.1–2.0 M ammonium acetate (pH 5.3–7.0) was applied over 20 hours at a flow rate of 24 mL/hr. This compound eluted at 0.7–0.8 M ammonium acetate, as detected by radioimmunoassay (Fig. 1) .

Table 1: Cation-Exchange Chromatography Parameters

Column MaterialBuffer SystemGradient RangeElution Conditions for this compound
CM-Sephadex C-250.1–2.0 M NH4Ac (pH 5.3–7.0)0.1–2.0 M0.7–0.8 M NH4Ac, pH 5.3

Radioimmunoassay Monitoring

A competitive radioimmunoassay using 125^{125}I-labeled Tyr-Phe-Met-Arg-Phe-NH2 as a tracer enabled real-time detection of RFamide-containing peptides . The antiserum (code 145IV) exhibited high specificity for the Arg-Phe-NH2 terminus, with cross-reactivity <0.1% for non-RFamide peptides . This assay confirmed 3.2 ± 0.5 nmol/g wet weight of this compound in crude extracts .

High-Performance Liquid Chromatography (HPLC) Purification

Reverse-Phase HPLC Conditions

Immunoreactive fractions from cation-exchange chromatography were further purified using a Spherisorb ODS-2 column (5 µm, 80 Å) . A 20-minute gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA) resolved this compound as a single peak at 8 minutes (Fig. 4) .

Table 2: HPLC Gradient Parameters

ColumnMobile PhaseGradientFlow RateRetention Time
Spherisorb ODS-210–60% MeCN in 0.1% TFA20 min1 mL/min8 min

Multi-Dimensional HPLC Validation

To confirm purity, the peptide was analyzed on six additional columns with distinct chemistries:

  • Nucleosil C-18 : 10–60% MeCN in 0.1% TFA (retention time: 7.663 min) .

  • Nucleosil propylnitrile : 0–5% MeCN in 0.1% TFA (retention time: 4.685 min) .
    Co-elution with synthetic <Glu-Gly-Arg-Phe-NH2 across all systems confirmed chemical identity .

Structural Elucidation of this compound

Amino Acid Composition Analysis

Acid hydrolysis (6 M HCl, 115°C, 16 hr) followed by dansylation revealed a stoichiometry of Glu:Gly:Arg:Phe = 1:1:1:1 . Pyroglutamate aminopeptidase digestion removed the N-terminal <Glu residue, yielding Gly-Arg-Phe-NH2, which was sequenced via Edman degradation .

Table 3: Amino Acid Analysis After Hydrolysis

Amino AcidMolar RatioDetection Method
Glutamate1.0Dansylation, HPLC
Glycine1.0Ortho-phthalaldehyde
Arginine1.0Ninhydrin derivatization
Phenylalanine1.0Radioimmunoassay

Sequencing by Dansyl-Edman Degradation

Cyclized Edman degradation identified the sequence <Glu-Gly-Arg-Phe-NH2. The lack of free N-terminal amino groups confirmed pyroglutamate as the N-terminus .

Comparative Analysis with RFamide Peptides from Other Species

ParameterA. elegantissima C. victoriae
Extraction Solvent0.5 M acetic acid0.1% TFA / 20–60% MeCN
Purification StrategyCation-exchange + HPLCLC-MS/MS with transcriptomics
Peptide DetectionRadioimmunoassayHigh-resolution MS/MS

Critical Evaluation of this compound Preparation Workflows

Yield and Purity Considerations

The 1986 protocol achieved 3.2 nmol/g yield with >95% purity, as judged by co-elution with synthetic standards . However, the reliance on radioimmunoassay introduced bias toward RFamide-containing peptides, potentially overlooking structurally dissimilar isoforms. Modern MS-based workflows could mitigate this .

Scalability and Reproducibility

CM-Sephadex C-25 batches exhibited variability in this compound elution profiles (0.6–1.5 M NH4Ac), necessitating empirical optimization . Contemporary solid-phase extraction cartridges (e.g., Oasis HLB) offer more consistent performance for large-scale preparations.

Chemical Reactions Analysis

Types of Reactions: Antho-RFamide primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups that would facilitate such processes.

Common Reagents and Conditions: In synthetic settings, reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the coupling steps of SPPS. Deprotection steps often involve trifluoroacetic acid (TFA) to remove protecting groups from the peptide chain.

Major Products Formed: The primary product of these reactions is the fully synthesized and purified this compound peptide. In biological systems, the degradation products are smaller peptide fragments resulting from enzymatic cleavage .

Scientific Research Applications

Biological Role in Muscle Contraction

Antho-RFamide has been shown to play a significant role in muscle contraction within cnidarians. Research indicates that the application of this compound can induce changes in muscle tone, contraction amplitude, and frequency in various sea anemone species.

Key Findings:

  • In studies involving Calliactis parasitica, concentrations as low as 0.10.1 to 1.0μM1.0\,\mu M of this compound resulted in increased muscle contractions .
  • The neuropeptide acts directly on endodermal muscles without altering spontaneous electrical activity, suggesting a specific neuromuscular role .

Neuromuscular Transmission

This compound is implicated in neuromuscular transmission processes in cnidarians. It is believed to function as a neurotransmitter at specific synapses.

Case Studies:

  • A study demonstrated that this compound-containing neurons are distributed throughout the nervous system of Renilla kollikeri, indicating their involvement in feeding and reproductive behaviors .
  • Another investigation highlighted that swim motor neurons in jellyfish exhibit sensitivity to this compound, with a threshold response noted at 2.3×107M2.3\times 10^{-7}M .

Comparative Neurobiology

The presence and effects of this compound-like peptides have been documented across various jellyfish species, suggesting a conserved function among different cnidarian taxa.

Research Insights:

  • This compound-like materials have been identified in scyphomedusae, indicating that these peptides may play similar roles across diverse marine organisms .
  • Comparative studies reveal that the neuropeptide's influence on swimming and locomotion is widespread among jellyfish, further emphasizing its biological significance .

Molecular Structure and Processing

The molecular structure of this compound suggests efficient biosynthesis pathways in cnidarians. Understanding its precursor structure provides insights into how these neuropeptides are processed and utilized biologically.

Structural Analysis:

  • The precursor for this compound has been characterized, revealing that it undergoes specific enzymatic processing to yield active neuropeptides .
  • Research has identified unusual processing sites within the precursor sequence, which may contribute to the diversity of neuropeptides produced by sea anemones .

Implications for Future Research

The applications of this compound extend beyond basic biological understanding; they also hold potential for future research avenues.

Future Directions:

  • Investigating the role of this compound in other cnidarian species may unveil new insights into evolutionary adaptations related to neuromuscular functions.
  • Further exploration into its potential therapeutic applications could arise from understanding its mechanisms at the molecular level.

Data Table: Effects of this compound on Muscle Contraction

Concentration (µM)Effect on Muscle ToneContraction AmplitudeFrequency Change
0.1IncreasedModerateIncreased
0.5Significant increaseHighHigh
1.0Maximum observed responseVery highSustained

Mechanism of Action

Antho-RFamide exerts its effects by binding to specific receptors on the surface of muscle cells and neurons. This binding triggers a cascade of intracellular events that result in increased muscle tone, contraction frequency, and amplitude. The peptide acts as a neurotransmitter or neuromodulator, influencing both neuronal activity and direct muscle excitation .

Comparison with Similar Compounds

Structural Comparison

Compound Structure Species Origin Precursor Features Key Residues for Activity
Antho-RFamide pQGRFamide Sea anemones, Renilla 12–21 copies; acidic cleavage sites C-terminal Arg-Phe-amide
Antho-RWamide I pQSLRWamide Sea anemones Multiple copies; basic cleavage sites C-terminal Arg-Trp-amide
Antho-RWamide II pQGLRWamide Sea anemones Multiple copies; basic cleavage sites C-terminal Arg-Trp-amide
Pol-RFamide II Variable (Asp/Asn cleavage) Hydromedusae Acidic cleavage sites (Asp/Asn) C-terminal Arg-Phe-amide
FMRFamide Phe-Met-Arg-Phe-amide Mollusks, higher animals Basic cleavage sites C-terminal Arg-Phe-amide

Key Structural Insights :

  • The RFamide motif (Arg-Phe-amide) is conserved across species but embedded in distinct sequences (e.g., pQGRFamide vs. Phe-Met-Arg-Phe-amide).
  • This compound and Pol-RFamide II share atypical precursor processing (acidic residues), whereas FMRFamide and RWamides use conventional basic residue cleavage .

Functional Comparison

Compound Primary Function Mechanism Potency (Threshold)
This compound Sustained muscle contractions; neural excitation Activates Ca²⁺/Na⁺ channels 5 nM (summer), 1 µM (winter)
Antho-RWamide I/II Simple muscle contractions (no neural effect) Direct muscle action 10⁻⁹–10⁻⁷ M
FMRFamide Na⁺ channel activation; pain modulation Ligand-gated ion channel activation 10⁻⁸–10⁻⁶ M
Hydra-RFamide Tentacle movement; feeding response Activates HyNaC ion channels 10⁻⁸–10⁻⁷ M

Key Functional Insights :

  • This compound uniquely modulates both muscle tone and neural conduction systems (e.g., SS1 in Calliactis parasitica) .
  • Antho-RWamides act directly on muscles without affecting neural pathways, suggesting divergent receptor targets compared to this compound .
  • FMRFamide , while structurally similar, operates in more complex nervous systems and influences pain pathways absent in cnidarians .

Evolutionary and Mechanistic Divergence

  • Receptor Specificity : this compound’s C-terminal Gly-Arg-Phe-amide enhances receptor binding in cnidarians, whereas RWamides (Leu-Arg-Trp-amide) target different muscle subtypes .
  • Precursor Complexity : this compound precursors encode additional peptides (e.g., Phe-Gln-Gly-Arg-Phe-NH₂), enabling functional versatility, unlike LWamide or FMRFamide precursors .

Biological Activity

Antho-RFamide is a neuropeptide derived from the sea anemone Anthopleura elegantissima, classified within the RFamide family of neuropeptides. This compound exhibits significant biological activity, particularly in the modulation of muscle contraction and neuronal signaling in cnidarians. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structure and Classification

This compound is characterized by its C-terminal RFamide motif, a common feature among various RFamide neuropeptides. This motif is critical for the binding and activation of specific G-protein coupled receptors (GPCRs) in target tissues, influencing physiological responses such as muscle contraction and neurotransmission.

  • Muscle Contraction :
    • This compound has been shown to induce contractions in endodermal muscles of sea anemones. Research indicates that it acts directly on muscle cells rather than through neural pathways, suggesting a neuromuscular role in these organisms .
    • A study highlighted that this compound immunoreactivity was localized in neuronal synapses, indicating its role in synaptic transmission and muscle excitation .
  • Neuronal Signaling :
    • The peptide's involvement in neuronal signaling pathways has been demonstrated through various studies that show its capacity to modulate synaptic activities in response to environmental stimuli .

Case Studies

  • Study on Muscle Contraction :
    A comparative analysis of this compound and other neuropeptides like Antho-RWamide I and II revealed that while the latter induced simple contractions, this compound's effects were more complex, involving both contraction and modulation of spontaneous activity in muscle preparations .
  • Localization Studies :
    Immunohistochemical studies have shown that this compound is widely distributed within the nervous systems of various cnidarians, indicating a conserved role across species .

Data Tables

Study Organism Effect Observed Concentration
Anthopleura elegantissimaInduced muscle contraction10^-9 mol/l
Protanthea simplexNo significant change in spontaneous activityN/A
Euphyllia ancoraModulation of polyp contractionN/A

Pharmacological Properties

This compound's pharmacological profile suggests potential applications in understanding neuromuscular disorders and developing therapeutic agents targeting similar neuropeptide pathways. Its ability to modulate muscle contraction positions it as a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. How is Antho-RFamide identified and characterized in marine organisms?

this compound is identified through multiomic approaches:

  • Transcriptome analysis : Sequencing techniques (e.g., Illumina platforms) detect precursor genes encoding this compound neuropeptides. For example, preprohormones containing 12–18 copies of this compound were identified in Acropora and Pocillopora species .
  • Peptidomics : Mass spectrometry (MALDI-TOF/LC-MS/MS) detects mature peptides. In Bunodosoma caissarum, 18 distinct this compound fragments were isolated from tentacle extracts . Methodological Tip: Cross-validate transcriptomic and peptidomic data to confirm peptide maturation and post-translational modifications .

Q. What is the biological significance of this compound in cnidarians?

this compound functions as a neuropeptide regulating:

  • Neural signaling : Modulates pacemaker activity in nerve nets, affecting locomotion and feeding behaviors.
  • Developmental processes : Observed in Nematostella vectensis larvae, where RFamide peptides influence metamorphosis. Experimental Design: Use CRISPR/Cas9 knockdown models or peptide antagonists to isolate functional roles. Pair with calcium imaging to map neural activity .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound expression across tissue types?

Discrepancies between transcriptome (high expression) and peptidome (low detection) data require:

  • Tissue-specific sampling : Compare tentacles (neuropeptide-rich) versus mesenteries (low metabolic activity).
  • Temporal analysis : Track peptide expression diurnally or during feeding cycles.
  • Quantitative normalization : Use spike-in controls (e.g., synthetic isotope-labeled peptides) in mass spectrometry to correct for extraction biases . Framework: Apply FINERMAPS criteria (Feasible, Novel, Ethical, Relevant, Manageable, Appropriate, Potential value, Systematic) to prioritize hypotheses .

Q. What statistical methods resolve variability in this compound copy numbers across species?

Variability in preprohormone gene copies (e.g., 12 in Acropora digitifera vs. 18 in Pocillopora damicornis) may reflect evolutionary divergence or technical artifacts. Mitigate via:

  • Phylogenetic comparative methods : Use Bayesian inference to correlate copy number with ecological niches.
  • Error modeling : Apply Poisson distributions to account for sequencing depth biases in transcriptome assemblies . Data Validation: Replicate findings across independent cohorts and use in situ hybridization to confirm gene expression patterns .

Q. How to optimize antibody-based detection of this compound in immunohistochemistry?

Challenges include cross-reactivity with similar RFamide peptides. Solutions:

  • Epitope specificity : Design custom polyclonal antibodies against non-conserved regions (e.g., C-terminal motifs).
  • Blocking controls : Pre-absorb antibodies with excess synthetic this compound to validate signal specificity.
  • Multiplex imaging : Combine with RNAscope probes targeting precursor mRNA to colocalize peptide and transcript .

Q. Methodological Frameworks

Q. What criteria define a robust research question for this compound studies?

Align questions with the PICO framework :

  • Population : Target organism (e.g., Bunodosoma caissarum).
  • Intervention : Peptide knockdown or overexpression.
  • Comparison : Wild-type vs. genetically modified phenotypes.
  • Outcome : Quantify behavioral or physiological changes . Avoid pitfalls: Overly broad questions (e.g., “What does this compound do?”) lack operationalizability. Reframe to mechanistic inquiries (e.g., “How does this compound modulate nematocyst discharge?”) .

Q. How to validate this compound functional assays in non-model cnidarians?

  • Positive controls : Use known RFamide agonists (e.g., GLWamide) to benchmark responses.
  • Dose-response curves : Establish EC50 values for this compound-induced behaviors (e.g., tentacle contraction).
  • Replication : Include ≥3 biological replicates per treatment to account for intra-species variability .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound in ectodermal tissues while others detect it in endodermal layers?

Potential causes:

  • Fixation artifacts : Improper tissue preservation may alter peptide localization. Use cryofixation for higher resolution.
  • Antibody penetration : Larger antibodies may fail to penetrate dense mesoglea. Switch to nanobodies or Fab fragments. Resolution: Combine immunohistochemistry with single-cell RNA-seq to map precursor gene expression at cellular resolution .

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWHGNOBFVLNTC-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910353
Record name N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107535-01-3
Record name 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Antho-rfamide
Antho-rfamide
Antho-rfamide
Antho-rfamide
Antho-rfamide
Antho-rfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.